molecular formula C20H25NO3S B2554104 3-(4-methoxyphenyl)-N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)propanamide CAS No. 2309777-14-6

3-(4-methoxyphenyl)-N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)propanamide

Cat. No.: B2554104
CAS No.: 2309777-14-6
M. Wt: 359.48
InChI Key: QIMVNZOCJGMWRF-UHFFFAOYSA-N
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Description

This compound is a propanamide derivative featuring a 4-methoxyphenyl group linked to a tetrahydro-2H-pyran core substituted with a thiophen-3-yl moiety. Its structure combines aromatic (methoxyphenyl, thiophene) and heterocyclic (tetrahydropyran) elements, which are common in pharmaceuticals for optimizing solubility, bioavailability, and target binding.

Properties

IUPAC Name

3-(4-methoxyphenyl)-N-[(4-thiophen-3-yloxan-4-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO3S/c1-23-18-5-2-16(3-6-18)4-7-19(22)21-15-20(9-11-24-12-10-20)17-8-13-25-14-17/h2-3,5-6,8,13-14H,4,7,9-12,15H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIMVNZOCJGMWRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)NCC2(CCOCC2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(4-methoxyphenyl)-N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)propanamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

C18H23N1O2S1\text{C}_{18}\text{H}_{23}\text{N}_{1}\text{O}_{2}\text{S}_{1}

Key Features:

  • Molecular Weight: 305.44 g/mol
  • Functional Groups: The presence of a methoxy group, thiophene ring, and tetrahydropyran moiety contributes to its reactivity and interaction with biological systems.

Antioxidant Activity

Research indicates that derivatives of compounds with similar structures exhibit significant antioxidant properties. For instance, the antioxidant activity of this compound has been assessed using the DPPH radical scavenging method. Preliminary findings show that it may exhibit antioxidant capabilities comparable to established antioxidants like ascorbic acid .

Anticancer Activity

The compound's anticancer potential has been explored through various in vitro studies. Notably, derivatives containing methoxyphenyl and thiophene groups have demonstrated cytotoxic effects against multiple cancer cell lines, including:

  • U-87 (human glioblastoma)
  • MDA-MB-231 (triple-negative breast cancer)

In these studies, compounds similar to this compound showed enhanced cell death rates compared to controls, suggesting a promising avenue for further research in cancer therapeutics .

The mechanisms underlying the biological activities of this compound are thought to involve:

  • Reactive Oxygen Species (ROS) Scavenging: The methoxy group may enhance electron donation capabilities, aiding in ROS neutralization.
  • Cell Cycle Arrest: Some studies suggest that similar compounds can induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Inhibition of Key Enzymes: Compounds with similar structures have been shown to inhibit enzymes involved in tumor progression.

Study 1: Antioxidant Properties

A study evaluated the antioxidant activity of various derivatives of propanamides, including those with methoxy and thiophene substituents. The results indicated that certain derivatives exhibited radical scavenging activity significantly higher than ascorbic acid, with IC50 values demonstrating potent antioxidant effects .

Study 2: Anticancer Efficacy

Another investigation focused on the cytotoxic effects of methoxyphenyl derivatives against human cancer cell lines. The results showed that compounds bearing the tetrahydropyran moiety exhibited greater cytotoxicity against U-87 cells compared to MDA-MB-231 cells, indicating selective activity against specific cancer types .

Comparative Analysis of Similar Compounds

Compound NameStructural FeaturesBiological Activity
4-MethoxybenzamideMethoxy group; simple amide structureAntimicrobial
3-MethoxyphenylthiazoleThiazole ring; phenolic substituentsAnticancer
Tetrahydropyran derivativesSimilar cyclic structure; varied substituentsDiverse biological activities

This table illustrates how structural similarities can lead to diverse biological activities among related compounds.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from the Evidence

Compound 7 : (S)-N-(3-((1-(3,4-Dichlorophenyl)-4-(2-(methylthio)ethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)oxy)propyl)-3-(4-methoxyphenyl)-2-(methylsulfonamido)propanamide
  • Propanamide backbone: Critical for hydrogen bonding and enzyme inhibition.
  • Differences :
    • Pyrazole-pyridine core : Introduces rigidity and additional hydrogen-bonding sites.
    • 3,4-Dichlorophenyl and methylthioethyl groups : Increase steric bulk and alter electronic properties.
  • Synthesis Yield : 64% (as a yellow gum), indicating moderate efficiency .
Example 13 : N-{(1R,3S)-3-Isopropyl-3-[(4-phenyl-3,6-dihydropyridin-1(2H)-yl)carbonyl]cyclopentyl}-3-methyl-tetrahydro-2H-pyran-4-amine
  • Shared Features :
    • Tetrahydro-2H-pyran core : Provides conformational flexibility.
    • Aromatic substituents (phenyl) : Facilitate hydrophobic interactions.
  • Differences :
    • Cyclopentyl-isopropyl group : Increases steric hindrance.
    • 3-Methyltetrahydropyran : Modifies solubility and metabolic stability.
  • Molecular Mass : Calculated 411.0, observed 411.1 (high purity) .
Example 14 : N-{(1R,3S)-3-Isopropyl-3-[(4-phenylpiperidin-1-yl)carbonyl]cyclopentyl}tetrahydro-2H-pyran-4-amine
  • Shared Features :
    • Tetrahydro-2H-pyran and amide linkage : Common in CNS-targeting drugs.
  • Differences :
    • Piperidine vs. thiophene : Alters electronic profile and binding affinity.
    • Hydrogenation of dihydropyridine : Improves stability (post-synthetic modification).
  • Molecular Mass : Calculated 399.0, observed 399.2 .

Key Comparative Data

Parameter Target Compound Compound 7 Example 13 Example 14
Core Structure Tetrahydro-2H-pyran + thiophene + propanamide Pyrazole-pyridine + propanamide Tetrahydro-2H-pyran + cyclopentyl Tetrahydro-2H-pyran + piperidine
Aromatic Groups 4-Methoxyphenyl, thiophen-3-yl 3,4-Dichlorophenyl, pyridinyl Phenyl Phenyl
Molecular Mass (Da) Not available Not reported 411.1 (observed) 399.2 (observed)
Synthetic Yield Not available 64% Not reported Not reported
Key Functional Groups Methoxy, amide, thiophene Methylsulfonamido, chloro Isopropyl, dihydropyridine Piperidine, isopropyl

Pharmacological and Physicochemical Insights

  • Methoxyphenyl vs. Chlorophenyl : The methoxy group in the target compound likely improves solubility compared to the electron-withdrawing chlorine in Compound 7, which may enhance binding but reduce bioavailability .
  • Thiophene vs. Pyridine/Thiomethyl : Thiophene’s sulfur atom may confer distinct metabolic stability and cytochrome P450 interactions compared to pyridine or thiomethyl groups .
  • Tetrahydropyran Rigidity : The tetrahydro-2H-pyran ring in all compounds balances flexibility and rigidity, critical for blood-brain barrier penetration in CNS drugs .

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